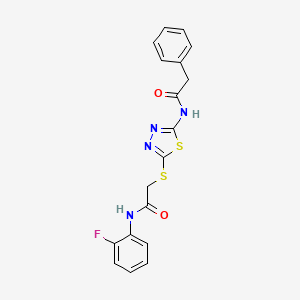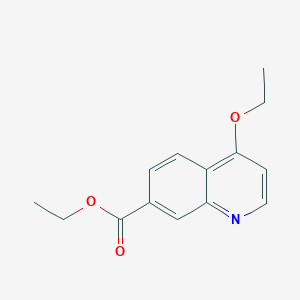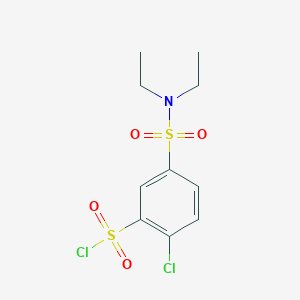
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 954262-82-9 . Its IUPAC name is 2-chloro-5-[(diethylamino)sulfonyl]benzenesulfonyl chloride . The molecular weight of this compound is 346.25 .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as this compound, can be achieved via chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13Cl2NO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis of Sulfonyl Chlorides
Sulfonyl chlorides are synthesized via the aqueous chlorination of aryl methoxymethyl sulfides, presenting a facile method for producing various functionalized sulfides. This process highlights the utility of sulfonyl chlorides in synthetic chemistry, allowing for the easy preparation of benzenesulfonyl and arylmethanesulfonyl chlorides in excellent yields. The method demonstrates the importance of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride in the synthesis of complex organic molecules and dendritic structures, providing a foundational approach for further chemical advancements (Kim, Ko, & Kim, 1992).
Facilitated Friedel-Crafts Sulfonylation
The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and Lewis acid catalyst for Friedel-Crafts sulfonylation reaction underpins another significant application. This method showcases the enhanced reactivity and almost quantitative yields of diaryl sulfones from benzene and substituted benzenes with sulfonyl chlorides. The study underscores the impact of Lewis acidity on conversion rates and provides mechanistic insights into the sulfonylation reaction, emphasizing the role of this compound in advancing sulfonylation techniques (Nara, Harjani, & Salunkhe, 2001).
Advancements in Polycondensation Techniques
Polysulfonamides, prepared through interfacial polycondensation, showcase a direct application of disulfonyl chlorides. This method facilitates the rapid formation of high molecular weight polymers at room temperature, leveraging the reactivity of sulfonyl chlorides for creating polymers with potential applications in various industries. The process emphasizes the significance of precise reaction conditions and the purity of reactants, indicating the crucial role of sulfonyl chlorides like this compound in polymer science (Sundet, Murphey, & Speck, 1959).
Novel Catalysts for Organic Syntheses
The ionic liquid 1,3-disulfonic acid benzimidazolium chloride, synthesized from sulfonyl chloride derivatives, represents a novel and efficient catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. This application underscores the versatility of sulfonyl chlorides in catalyzing organic reactions, demonstrating their capacity to facilitate green chemistry processes by offering a recyclable and environmentally friendly catalytic system. The approach highlights the expanding role of sulfonyl chlorides in developing sustainable chemical syntheses (Abbasi, 2015).
Propriétés
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKHYTKNCZQJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)
![Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate](/img/structure/B2725760.png)
![tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2725762.png)




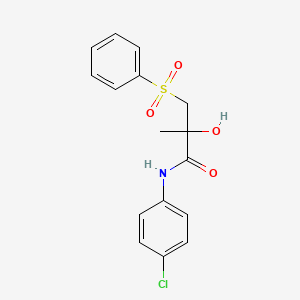
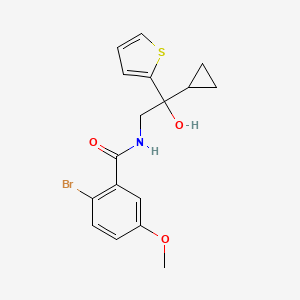
![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)
